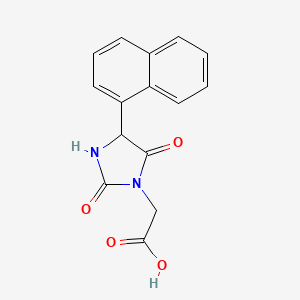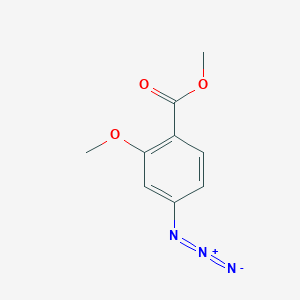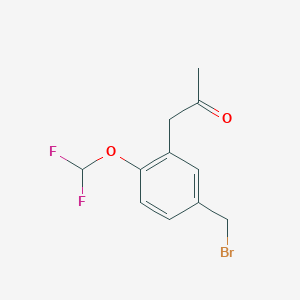
1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of bromomethyl and difluoromethoxy groups attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one typically involves the bromination of a precursor compound, followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The difluoromethoxy group can be introduced using difluoromethyl ethers under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the desired transformations.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols.
Applications De Recherche Scientifique
1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- 1-(5-(Chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one
- 1-(5-(Bromomethyl)-2-(methoxy)phenyl)propan-2-one
- 1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-2-one
Comparison: 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one is unique due to the presence of both bromomethyl and difluoromethoxy groups, which confer distinct chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C11H11BrF2O2 |
|---|---|
Poids moléculaire |
293.10 g/mol |
Nom IUPAC |
1-[5-(bromomethyl)-2-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2O2/c1-7(15)4-9-5-8(6-12)2-3-10(9)16-11(13)14/h2-3,5,11H,4,6H2,1H3 |
Clé InChI |
UCUQZSZGUHOBJP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC(=C1)CBr)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


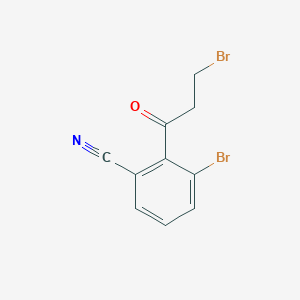
![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate](/img/structure/B14061105.png)
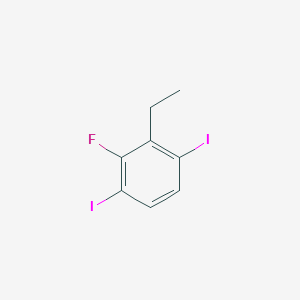

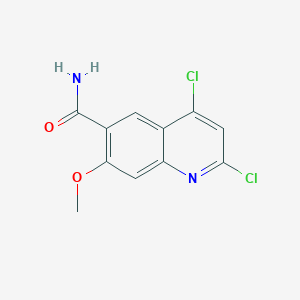


![2-{4-[(Tert-butyl)oxycarbonyl]piperazinyl-2-(4-methoxyphenyl)acetic acid](/img/structure/B14061137.png)
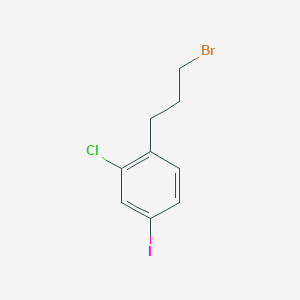
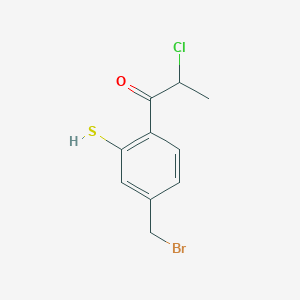
![(3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride](/img/structure/B14061166.png)
